(2Z)-2-{3,5-dibromo-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
(2Z)-2-{3,5-dibromo-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{3,5-dibromo-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the thiazolo[3,2-a]benzimidazole core, followed by the introduction of the dibromo and fluorobenzyl groups. Common reagents used in these reactions include bromine, fluorobenzyl alcohol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce the overall cost.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{3,5-dibromo-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(2Z)-2-{3,5-dibromo-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-{3,5-dibromo-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2Z)-2-{2-[(4-fluorobenzyl)oxy]benzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
(2Z)-2-{3,5-dibromo-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and potential biological activities. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C23H13Br2FN2O2S |
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Molecular Weight |
560.2 g/mol |
IUPAC Name |
(2Z)-2-[[3,5-dibromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C23H13Br2FN2O2S/c24-15-9-14(21(16(25)11-15)30-12-13-5-1-2-6-17(13)26)10-20-22(29)28-19-8-4-3-7-18(19)27-23(28)31-20/h1-11H,12H2/b20-10- |
InChI Key |
MGXVQMVSXKGJGP-JMIUGGIZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)Br)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)Br)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)F |
Origin of Product |
United States |
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